(R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
Overview
Description
“®-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride” is a chemical compound with the molecular formula C9H11ClFNO2 . It is also known as Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor that is widely used in scientific research.
Synthesis Analysis
The synthesis of “®-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride” involves several steps . One method involves the reaction of ®-4-chlorophenylglycine methyl ester hydrochloride with sodium borohydride in aqueous ethanol . Another method involves the methyl-esterification of L-phenylalanine using thionyl chloride .
Molecular Structure Analysis
The molecular structure analysis of this compound would require advanced techniques such as X-ray crystallography or NMR spectroscopy . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.
Chemical Reactions Analysis
The chemical reactions involving “®-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride” would depend on the specific conditions and reactants present . Detailed information about specific chemical reactions involving this compound is not available in the search results.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.64 . It should be stored in a dry room at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the search results .
Scientific Research Applications
Ergogenic Supplements
- Application Summary: Amino acids and amino acid derivatives, including “®-2-Amino-2-(4-fluorophenyl)acetic acid”, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
- Results or Outcomes: They are recognized to be beneficial as ergogenic dietary substances, enhancing physical performance and recovery .
Synthesis of Pyrimidines
- Application Summary: Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This review sums up recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .
- Methods of Application: Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . SARs of numerous pyrimidines have been discussed in detail .
Ergogenic Supplements
- Application Summary: Amino acids and amino acid derivatives, including “®-2-Amino-2-(4-fluorophenyl)acetic acid”, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
- Results or Outcomes: They are recognized to be beneficial as ergogenic dietary substances, enhancing physical performance and recovery .
Synthesis of Pyrimidines
- Application Summary: Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This review sums up recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .
- Methods of Application: Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . SARs of numerous pyrimidines have been discussed in detail .
Ergogenic Supplements
- Application Summary: Amino acids and amino acid derivatives, including “®-2-Amino-2-(4-fluorophenyl)acetic acid”, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
- Results or Outcomes: They are recognized to be beneficial as ergogenic dietary substances, enhancing physical performance and recovery .
Synthesis of Pyrimidines
- Application Summary: Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This review sums up recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives .
- Methods of Application: Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . SARs of numerous pyrimidines have been discussed in detail .
Safety And Hazards
The safety data sheet for this compound indicates that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using personal protective equipment as required .
properties
IUPAC Name |
methyl (2R)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGSKYIBZLQSFR-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661354 | |
Record name | Methyl (2R)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride | |
CAS RN |
439213-22-6 | |
Record name | Methyl (2R)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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